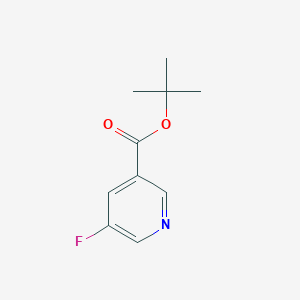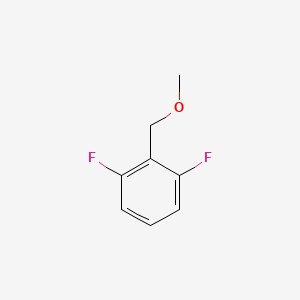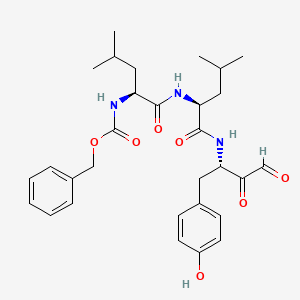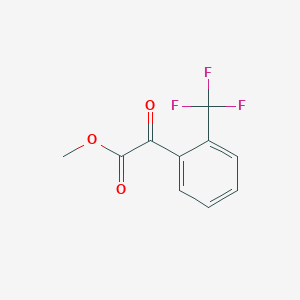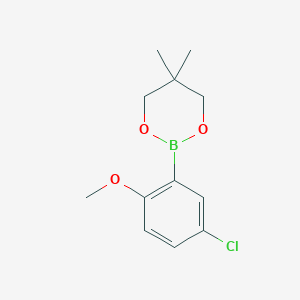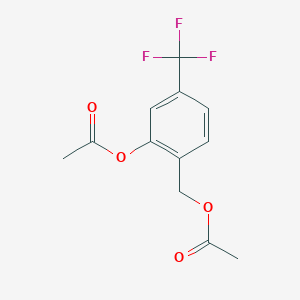![molecular formula C10H15N B6318471 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 167500-74-5](/img/structure/B6318471.png)
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is a heterocyclic compound belonging to the family of pyrroles, which are five-membered aromatic rings containing four carbon atoms and one nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Due to its unique structure, it has a wide range of applications in the field of organic chemistry and biochemistry.
科学的研究の応用
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents. Furthermore, it has been used as a starting material in the synthesis of a variety of heterocyclic compounds.
作用機序
The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is not well understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This process is believed to be important in the synthesis of various organic compounds and in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds, as well as on the regulation of biochemical and physiological processes. It has also been suggested that the compound may have some effect on the regulation of gene expression.
実験室実験の利点と制限
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a relatively low melting point, making it suitable for use in a variety of laboratory experiments. However, it should be noted that the compound is relatively expensive and is not widely available.
将来の方向性
The future directions for 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are numerous. Future research could focus on further investigating the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research could focus on the development of new synthetic methods for the compound, as well as the development of new materials based on the compound. Finally, future research could focus on the development of new analytical techniques for the compound.
合成法
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a Grignard reagent to form the desired product. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with an amine to form a cyclic amide. This reaction can then be further reacted with a Grignard reagent to form the desired product.
特性
IUPAC Name |
2-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-7-9-5-3-2-4-6-10(9)11-8/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELEVHLHJXOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)


![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)


